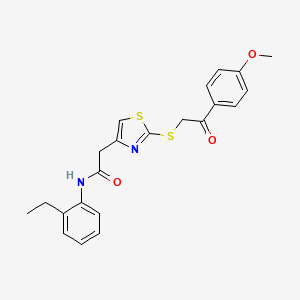

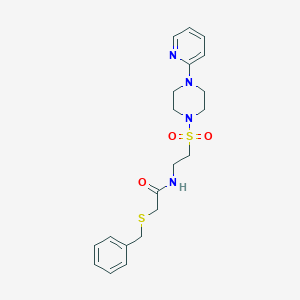

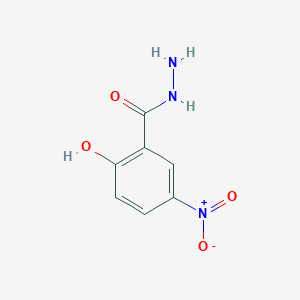

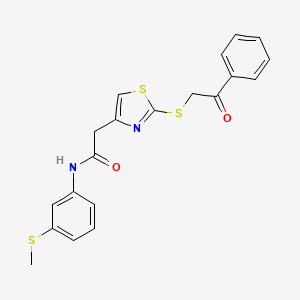

(Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide

Übersicht

Beschreibung

“(Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide” is a chemical compound that is a derivative of piperazine . Piperazine derivatives have been synthesized for various purposes, including as potential insecticides . They are designed based on classical serotonin receptor ligands .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “(Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide”, has been achieved through ionic liquid-supported parallel synthesis . This method has yielded up to 88% of the desired products . The products were purified through washing with appropriate solvents and isolated in good yield .Chemical Reactions Analysis

The key step in the synthesis of piperazine derivatives involves a reaction between protected 1,2-diamines and a sulfonium salt . This reaction is known as an aza-Michael addition .Wissenschaftliche Forschungsanwendungen

- Imidazole derivatives, including this compound, have been investigated for their antibacterial and antimycobacterial properties . Researchers explore their effectiveness against bacterial infections, including drug-resistant strains.

- Some imidazole-containing compounds exhibit antioxidant activity. While specific studies on this compound are limited, it’s worth exploring its potential as an antioxidant .

- Imidazole derivatives have been associated with anti-inflammatory effects. Investigating whether this compound shares similar properties could be valuable .

- Imidazole-based compounds have shown promise as antitumor agents. Evaluating the cytotoxic effects of this compound against cancer cell lines could provide insights .

- Organic compounds with imidazole moieties have been used in bioimaging due to their unique photophysical behavior . Investigating the fluorescence properties of this compound could be interesting.

- Imidazole derivatives play a role in catalysis and synthetic chemistry. Researchers explore their use as catalysts or building blocks for novel materials .

- Given the importance of antiviral drugs, assessing whether this compound exhibits antiviral activity is relevant .

- Imidazole serves as a core structure in various natural products and commercial drugs. Investigating its potential as a synthon for new drug development is crucial .

Antibacterial and Antimycobacterial Activity

Antioxidant Potential

Anti-Inflammatory Properties

Antitumor and Anticancer Activity

Bioimaging Applications

Catalysis and Synthetic Applications

Antiviral Potential

Drug Development

Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more Unravelling the intricate photophysical behavior of 3-(pyridin-2-yl)imidazo[1,2-a]pyridine derivatives: organic room temperature phosphorescence and aggregation-induced emission enhancement. Read more Synthesis and In Vitro antiproliferative activity of 2-methyl-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives. Read more

Wirkmechanismus

Target of Action

The primary targets of this compound are the Phenylalanine–tRNA ligase alpha subunit and Phenylalanine–tRNA ligase beta subunit . These enzymes are involved in protein synthesis, specifically in the ligation of phenylalanine to its corresponding tRNA, which is a crucial step in protein translation .

Mode of Action

This could potentially disrupt protein synthesis, leading to a halt in cellular processes and ultimately cell death .

Biochemical Pathways

The affected pathway is the protein synthesis pathway , specifically the step involving the ligation of phenylalanine to its corresponding tRNA . The downstream effects of this disruption could include a decrease in protein production, which could affect various cellular processes and lead to cell death .

Pharmacokinetics

It is known that the compound belongs to the class of organic compounds known as pyridinylpiperazines . These compounds typically have good bioavailability due to their ability to form hydrogen bonds, which can enhance their solubility and absorption .

Result of Action

The molecular and cellular effects of this compound’s action would likely include a decrease in protein production, disruption of cellular processes, and potentially cell death . This is due to the compound’s potential inhibitory effect on the Phenylalanine–tRNA ligase alpha and beta subunits .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to bind to its target . Additionally, the presence of other molecules could potentially interfere with the compound’s ability to reach or bind to its target .

Eigenschaften

IUPAC Name |

(Z)-3-phenyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S/c25-20(10-9-18-6-2-1-3-7-18)22-12-17-28(26,27)24-15-13-23(14-16-24)19-8-4-5-11-21-19/h1-11H,12-17H2,(H,22,25)/b10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQAGYLLXXWBQN-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)/C=C\C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3310301.png)

![3-phenyl-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)propanamide](/img/structure/B3310325.png)